VUAA1

説明

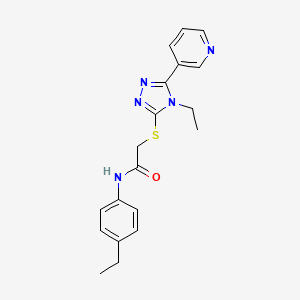

VUAA1: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an ethylphenyl group, a pyridinyl group, and a triazolyl group connected through a sulfanyl linkage to an acetamide moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of VUAA1 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.

Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods: Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole or pyridinyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

VUAA1 is a chemical compound that can over-stimulate an insect's olfactory senses, creating a repellent effect. It is considered an Orco allosteric agonist . this compound was discovered at Vanderbilt University, with research partially funded by the Bill and Melinda Gates Foundation .

Scientific Research Applications

this compound is believed to work by overloading an insect's odorant receptors and may be 1000 times stronger than DEET . This may lead to a new family of compounds that can disrupt destructive behaviors of nuisance insects, agricultural pests, and disease vectors .

Research applications of this compound include:

- Insect Repellent this compound has potential as an insect repellent due to its role as an odorant receptor co-receptor (Orco) agonist in insects .

- Pest Control this compound is being investigated for its potential application as a novel pest control tool due to its ability to modulate insect olfaction .

- Olfactory Research this compound serves as a tool for insect olfactory research because it can directly activate Orco subunits . It has been shown to activate Orcos from diverse insects, including dipterans, lepidopterans, and hymenopterans .

- Mosquito Sperm Motility this compound can stimulate mosquito sperm motility, showing a link between a mosquito's sense of smell and reproduction .

- Bed Bug Control Treatment of bed bugs with the agonist this compound changed bed bug pheromone-induced aggregation behavior and inactivated spermatozoa .

作用機序

The mechanism of action of VUAA1 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. The exact molecular pathways involved depend on the specific biological context and the target molecules.

類似化合物との比較

- N-(4-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

- N-(4-chlorophenyl)-2-[(4-chloro-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

- N-(4-bromophenyl)-2-[(4-bromo-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness: The uniqueness of VUAA1 lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl groups on both the phenyl and triazole rings can influence the compound’s lipophilicity, steric interactions, and overall reactivity, distinguishing it from similar compounds with different substituents.

生物活性

VUAA1 is a synthetic compound known for its role as an agonist of insect odorant receptors, particularly the Orco (odorant receptor co-receptor). This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and implications for pest control.

This compound primarily acts as an agonist for insect Orco channels, activating both heteromeric and homomeric complexes. Research indicates that this compound binds to specific residues in the Orco protein, leading to conformational changes that facilitate ion channel opening. A study highlighted that this compound consistently interacts with conserved residues across different insect species, which suggests a broad applicability of its mechanism across various insects .

Binding Dynamics

The binding dynamics of this compound have been elucidated through molecular simulations and site-directed mutagenesis experiments. The predominant pathway for this compound entry into the receptor was identified, with specific residues (e.g., Y390, T80, W150) showing significant interaction frequencies during binding events. Notably, mutations at these sites affected the activation response to this compound, indicating their critical role in the receptor's functionality .

Biological Effects

This compound has been investigated for its biological effects on several insect species, including its impact on behavior and physiological responses.

Case Studies

- Aedes aegypti : In bioassays involving Aedes aegypti, this compound demonstrated significant adult contact toxicity and spatial repellency. The compound altered aggregation behavior in response to pheromones and impacted spermatozoa viability .

- Bed Bugs : Treatment with this compound modified bed bug pheromone-induced aggregation behavior, effectively disrupting their mating cues and leading to inactivation of spermatozoa .

- Predatory Mirid Bugs : The use of this compound in predatory mirid bugs showed changes in aggregation behavior linked to pheromone response. This suggests potential applications in enhancing biological control strategies against pest insects .

Electrophysiological Characterization

Electrophysiological studies using whole-cell patch-clamp techniques have characterized the responses of Orco channels to this compound. These studies revealed that this compound can evoke substantial currents in Orco-expressing cells, confirming its agonistic action. For example, in experiments with AgOrco complexes, this compound-evoked currents were significantly reduced when treated with antagonists like VU0183254, indicating a competitive mode of action .

Data Summary

A summary table below encapsulates key findings from various studies on the biological activity of this compound:

| Study Focus | Organism | Key Findings |

|---|---|---|

| Bioassays | Aedes aegypti | Adult toxicity; spatial repellency; altered aggregation behavior |

| Pheromone Interaction | Bed Bugs | Disrupted pheromone-induced aggregation; spermatozoa inactivation |

| Electrophysiology | AgOrco Complexes | Significant current evoked by this compound; reduced by antagonists |

| Behavioral Impact | Predatory Mirids | Changes in aggregation behavior linked to pheromones |

特性

IUPAC Name |

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-3-14-7-9-16(10-8-14)21-17(25)13-26-19-23-22-18(24(19)4-2)15-6-5-11-20-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCCKVJVOHTHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029734 | |

| Record name | N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525582-84-7 | |

| Record name | VUAA1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0525582847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ETHYLPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VUAA1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ52US95LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。